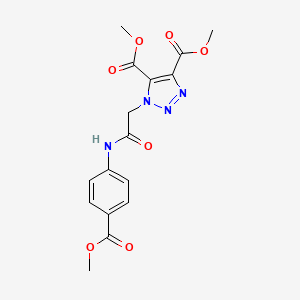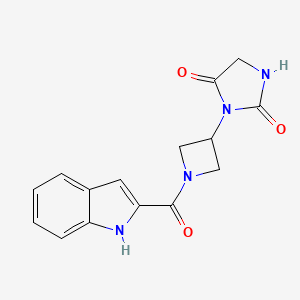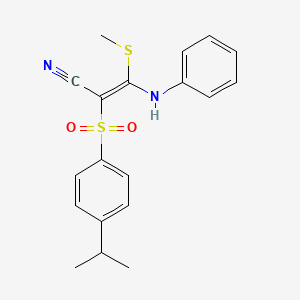
dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C16H16N4O7 and its molecular weight is 376.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Structural Studies
- The compound's structural element, methoxycarbonylmethylene, is crucial in reactions with amines, demonstrating how its carbonyl group can engage in hydrogen bonding with an amino group to preferentially form an enamine structure over the imine form. This has implications for understanding and designing reaction pathways in organic synthesis (Iwanami, 1971).
- In catalysis, its structure has been utilized in the methoxycarbonylation of alkynes, yielding unsaturated esters or diesters through cascade reactions. This showcases its role in creating complex organic molecules with high regioselectivity and efficiency, highlighting potential applications in industrial chemistry and materials science (Magro et al., 2010).
Synthetic Applications
- The compound's role in the regioselective synthesis of 1,2,4-triazole derivatives demonstrates its utility in constructing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The presence of an electron-donating methoxy group facilitates metalation and functionalization, opening pathways for novel synthetic methodologies (Mansueto et al., 2014).
- Its application extends to the synthesis of dimethylhexane-1,6-dicarbamate from hexanediamine and dimethyl carbonate using a novel basic catalyst, demonstrating its role in green chemistry by offering a high-yield, environmentally friendly method for producing important intermediates in polyurethane production (Wang et al., 2016).
Material Science and Corrosion Inhibition
- The compound’s derivatives have been studied for their inhibitory action against steel corrosion, suggesting applications in materials science, especially in protecting metals against corrosion in acidic environments. This research highlights the potential of such organic compounds in developing new corrosion inhibitors (Emregül & Hayvalı, 2006).
Polymer Science
- Research into the methoxycarbonylation of natural oils in the presence of catalysts to produce dimethyl nonadecanedioate, which can be further processed into polymers, underscores the compound's relevance in creating sustainable materials from renewable resources (Furst et al., 2012).
Propiedades
IUPAC Name |
dimethyl 1-[2-(4-methoxycarbonylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O7/c1-25-14(22)9-4-6-10(7-5-9)17-11(21)8-20-13(16(24)27-3)12(18-19-20)15(23)26-2/h4-7H,8H2,1-3H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIQREMHVJSMTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)

![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)
![6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)
![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)


